PMB vs. TBDMS Orthogonality: Selective Cleavage Under Neutral Oxidative Conditions
The 4-methoxybenzyl (PMB) group of N-benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine can be quantitatively removed by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane/water at room temperature, while a tert-butyldimethylsilyl (TBDMS) ether remains completely intact under these conditions [1]. In a direct comparison using the phosphotriester approach, a hexameric oligoribonucleotide synthesized with 2'-O-PMB guanosine achieved 95% deprotection within 2 hours (DDQ, CH2Cl2/H2O, rt), whereas the analogous TBDMS-protected oligomer required tetrabutylammonium fluoride (TBAF) in THF at 50 °C for full deprotection, conditions that led to 8-12% loss of the N-benzoyl group on guanine as measured by HPLC [2].
| Evidence Dimension | Selective 2'-O-deprotection fidelity: % N-benzoyl retention on guanine |
|---|---|
| Target Compound Data | >99% N-benzoyl retention (DDQ-mediated PMB cleavage) |
| Comparator Or Baseline | 2'-O-TBDMS protected analog: 88-92% N-benzoyl retention (TBAF/THF, 50 °C) |
| Quantified Difference | 7-12 percentage points higher N-benzoyl retention for PMB vs. TBDMS deprotection route |
| Conditions | DDQ (4.0 equiv), CH2Cl2/H2O (20:1 v/v), rt, 2 h vs. TBAF (1.0 M in THF), 50 °C, 24 h |
Why This Matters
Higher post-synthetic integrity of the base-protection reduces purification burden and improves overall yield of full-length target oligonucleotide.
- [1] Horita, K.; Yoshioka, T.; Tanaka, T.; Oikawa, Y.; Yonemitsu, O. Tetrahedron 1986, 42 (11), 3021-3028. View Source
- [2] Takaku, H.; Kamaike, K.; Tsuchiya, H. J. Org. Chem. 1984, 49 (1), 51-56. Synthesis of ribooligonucleotides using the 4-methoxybenzyl group as a new protecting group for the 2'-hydroxyl group. View Source
